Ethyl 5-methylisoxazole-4-carboxylate

説明

Chemical Identity and Nomenclature

This compound, systematically named according to International Union of Pure and Applied Chemistry nomenclature as ethyl 5-methyl-1,2-oxazole-4-carboxylate, represents a substituted isoxazole ester compound. The compound is registered under Chemical Abstracts Service number 51135-73-0 and possesses several synonymous names including ethyl 5-methyl-4-isoxazolecarboxylate and 5-methylisoxazole-4-carboxylic acid ethyl ester.

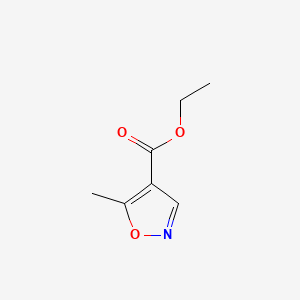

The molecular structure consists of a five-membered heterocyclic isoxazole ring containing both nitrogen and oxygen atoms positioned adjacently, with a methyl substituent at the 5-position and an ethyl carboxylate group at the 4-position. The compound's molecular weight is precisely 155.153 grams per mole, and its simplified molecular-input line-entry system representation is documented as CCOC(=O)C1=C(ON=C1)C.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.153 g/mol |

| Chemical Abstracts Service Number | 51135-73-0 |

| International Union of Pure and Applied Chemistry Name | ethyl 5-methyl-1,2-oxazole-4-carboxylate |

| Simplified Molecular-Input Line-Entry System | CCOC(=O)C1=C(ON=C1)C |

| InChI Key | KOMSQTMQKWSQDW-UHFFFAOYSA-N |

| PubChem Compound Identifier | 7009317 |

The compound exhibits specific physical characteristics including a melting point range of 49-52°C, a boiling point of 95-97°C at 15 millimeters of mercury pressure, and a density of 1.118 grams per milliliter at 25°C. The refractive index is measured at 1.4597, and the compound presents as a yellow solid at room temperature. These physicochemical parameters are crucial for understanding the compound's behavior in various synthetic and analytical applications.

Historical Context and Discovery

The development of this compound is intrinsically linked to the broader historical progression of isoxazole chemistry, which began with the pioneering work of Claisen in 1903. Claisen's initial synthesis of the first isoxazole compound through oximation of propargylaldehyde acetal established the foundation for subsequent developments in this heterocyclic chemistry field. The specific synthesis and characterization of this compound emerged from the need to develop intermediate compounds for pharmaceutical applications, particularly in the synthesis of immunomodulatory agents.

The compound gained significant prominence through its utilization in the synthesis of leflunomide, a disease-modifying antirheumatic drug approved for the treatment of rheumatoid arthritis. The development of efficient synthetic pathways for this compound became a focus of pharmaceutical research during the late twentieth century, driven by the therapeutic potential of leflunomide and related compounds. Multiple patent applications and research publications from this period document various synthetic approaches and process improvements for the preparation of this intermediate compound.

The historical significance of this compound extends beyond its role as a pharmaceutical intermediate. The compound has served as a model system for understanding the reactivity patterns of substituted isoxazoles and has contributed to the development of general synthetic methodologies applicable to the broader class of isoxazole derivatives. Research efforts focused on optimizing the synthesis of this compound have led to improvements in regioselectivity, yield, and purity, contributing to the overall advancement of heterocyclic synthetic chemistry.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, particularly as a representative member of the isoxazole family. Isoxazoles are classified as electron-rich azoles, characterized by the presence of an oxygen atom positioned adjacent to a nitrogen atom within a five-membered aromatic ring system. This structural arrangement confers unique electronic properties and reactivity patterns that distinguish isoxazoles from other heterocyclic compounds.

The significance of this compound in heterocyclic chemistry stems from several key factors. First, the compound serves as an excellent model for studying the synthetic accessibility and chemical behavior of substituted isoxazoles. The presence of both electron-donating (methyl) and electron-withdrawing (ethyl carboxylate) substituents on the isoxazole ring provides insights into the electronic effects that govern the reactivity of these heterocyclic systems. Research has demonstrated that the substitution pattern significantly influences the compound's chemical stability, synthetic utility, and biological activity.

| Heterocyclic Feature | Significance |

|---|---|

| Five-membered ring structure | Provides optimal balance of stability and reactivity |

| Nitrogen-oxygen adjacency | Creates unique electronic properties and hydrogen bonding capacity |

| Aromaticity | Enhances chemical stability and enables π-π interactions |

| Substitution pattern | Modulates electronic properties and biological activity |

| Ester functionality | Provides synthetic versatility and potential for further derivatization |

The compound's role in pharmaceutical chemistry extends beyond its use as a synthetic intermediate. Isoxazole derivatives, including this compound, have demonstrated remarkable potential for interacting with diverse protein targets, leading to a wide range of biological activities including anti-cancer, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties. The structural characteristics of isoxazole rings enable various noncovalent interactions, particularly hydrogen bonds through the nitrogen and oxygen atoms, π-π stacking interactions via the unsaturated five-membered ring, and favorable hydrophilic interactions.

Furthermore, this compound has contributed significantly to the development of synthetic methodologies in heterocyclic chemistry. The compound has been utilized in studies investigating 1,3-dipolar cycloaddition reactions, hydroxylamine-mediated cyclizations, and various ring-formation strategies. These investigations have led to the development of more efficient and environmentally benign synthetic approaches, including the use of deep eutectic solvents and other green chemistry principles in isoxazole synthesis.

Structure

2D Structure

特性

IUPAC Name |

ethyl 5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-8-11-5(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMSQTMQKWSQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426552 | |

| Record name | Ethyl 5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51135-73-0 | |

| Record name | Ethyl 5-methylisoxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 5-METHYLISOXAZOLE-4-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 5-methylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-3-buten-2-one with hydroxylamine hydrochloride to form 5-methylisoxazole, which is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of 5-methylisoxazole, followed by esterification under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can yield alcohols or amines, depending on the reagents and conditions used.

Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.

Major Products Formed:

Oxidation: 5-methylisoxazole-4-carboxylic acid.

Reduction: 5-methylisoxazole-4-methanol.

Substitution: Various substituted isoxazoles depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

Ethyl 5-methylisoxazole-4-carboxylate has been identified as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions. Notably, derivatives of this compound exhibit anti-inflammatory, analgesic, and antipyretic properties. For instance, research indicates that derivatives such as 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide are effective in treating rheumatoid arthritis and multiple sclerosis .

Mechanism of Action

The compound often acts as a prodrug, which is metabolized to release active therapeutic agents. Its mechanism typically involves modulation of specific enzymes or receptors relevant to inflammation and pain pathways. This makes it a valuable candidate for developing new anti-inflammatory drugs .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing complex heterocyclic compounds. It can be utilized in the formation of various substituted isoxazoles through different reaction pathways, including oxidation and reduction reactions.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions followed by esterification processes. One common method includes the reaction of ethylacetoacetate with triethylorthoformate and hydroxylamine hydrochloride under controlled conditions to yield high-purity products .

Agricultural Applications

Agrochemical Development

The compound is also explored for its potential use in agrochemicals. Its derivatives may possess herbicidal or fungicidal properties, making them candidates for developing new agricultural products aimed at improving crop yields and pest resistance .

Case Study 1: Analgesic Efficacy

In a controlled study involving Sprague-Dawley rats, this compound was administered to evaluate its analgesic efficacy. Results indicated significant pain relief compared to control groups, supporting its potential application in pain management therapies.

Case Study 2: Anti-inflammatory Properties

A study focused on the anti-inflammatory effects of derivatives derived from this compound showed promising results in reducing inflammation markers in animal models. These findings suggest its utility in developing treatments for chronic inflammatory diseases .

Summary Table of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Synthesis of anti-inflammatory agents | Effective against rheumatoid arthritis and multiple sclerosis |

| Organic Synthesis | Building block for heterocyclic compounds | Versatile in forming various substituted isoxazoles |

| Agricultural Chemistry | Development of agrochemicals | Potential herbicidal or fungicidal properties |

作用機序

The mechanism by which ethyl 5-methylisoxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it often acts as a prodrug, which is metabolized in the body to release the active drug. The molecular targets and pathways involved can vary, but typically include enzymes or receptors that are modulated by the isoxazole moiety.

類似化合物との比較

Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: Similar in structure but with an additional ethyl group, affecting its reactivity and applications.

5-methylisoxazole-4-carboxylic acid: The acid form of the compound, which has different solubility and reactivity properties.

5-methylisoxazole-3-carboxylic acid: Another isomer with distinct chemical behavior and applications.

Uniqueness: Ethyl 5-methylisoxazole-4-carboxylate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility characteristics. This makes it particularly valuable in the synthesis of ester-containing pharmaceuticals and agrochemicals.

生物活性

Ethyl 5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The synthesis typically involves the reaction of ethyl acetoacetate with hydroxylamine, followed by cyclization processes that yield the desired isoxazole structure .

1. Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of 5-methylisoxazole-4-carboxylic acid exhibit strong anti-inflammatory and analgesic effects. In animal models, these compounds have shown efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with reduced toxicity profiles. The effective dose (ED50) for analgesic activity has been determined through writhing tests in rodents .

| Compound | ED50 (mg/kg) | Toxicity Level |

|---|---|---|

| This compound | 50-100 | Low |

| Phenylbutazone | 50-100 | Moderate |

2. Antimicrobial Activity

This compound has demonstrated antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MIC) in the low micromolar range, indicating potent antimicrobial activity .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

3. Anticonvulsant Effects

The compound has shown promise in anticonvulsant assays, particularly in models of induced seizures. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Case Studies and Research Findings

Case Study 1: Analgesic Efficacy

In a controlled study involving Sprague-Dawley rats, this compound was administered orally for seven days. Results indicated a significant reduction in pain response compared to the control group, with a noted decrease in secondary lesions caused by inflammation .

Case Study 2: Antibacterial Activity

A study evaluating the antibacterial potency against resistant bacterial strains revealed that this compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics. This suggests potential for development as a therapeutic agent against resistant infections .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Anti-inflammatory Mechanism : The compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and subsequently lowering inflammation.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.

Q & A

Q. What are the established synthetic routes for Ethyl 5-methylisoxazole-4-carboxylate, and how can reaction conditions be optimized?

A common method involves condensation of ethyl ethoxymethylene acetoacetate with hydroxylamine hydrate in methanol, yielding the target compound with moderate efficiency . Optimization may include adjusting reaction time, temperature (e.g., reflux conditions), and stoichiometry of hydroxylamine. For example, a derivative synthesis achieved an 82.3% yield by controlling reagent purity and solvent selection . Key Data :

| Parameter | Value/Note | Source |

|---|---|---|

| Typical Yield Range | 70–85% | |

| Critical Reagent | Hydroxylamine hydrate |

Q. How is structural characterization performed for this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are standard. For example, NMR in CDCl resolves methyl (δ ~2.21 ppm) and ethyl ester (δ ~1.27 ppm) protons . X-ray analysis using SHELX programs (e.g., SHELXL for refinement) determines bond lengths and angles, critical for confirming isoxazole ring geometry . ORTEP-3 visualizes molecular packing and π-stacking interactions in crystal lattices .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity or bioactivity of derivatives?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic substitution. Molecular docking studies assess interactions with biological targets (e.g., enzymes), though discrepancies between predicted and observed bioactivity (e.g., lack of cytotoxicity in SNB-19 cells) require experimental validation .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for pharmacological applications?

Derivatives like Ethyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate exhibit anti-inflammatory activity but no cytotoxicity at 25 µM, suggesting selective target engagement . SAR analysis should:

- Compare substituent effects (e.g., chloro vs. fluoro phenyl groups) .

- Validate mechanisms via biochemical assays (e.g., enzyme inhibition) . Example Contradiction : Edge-to-face π-stacking in crystals correlates with DNA interaction predictions, yet no cytotoxicity was observed, implying off-target effects or poor cellular uptake .

Q. How are crystallization challenges addressed for X-ray diffraction studies?

- Solvent Screening : Use mixed solvents (e.g., THF:ethanol:water) to improve crystal quality .

- Refinement Tools : SHELXL refines high-resolution data, while SHELXE handles twinned or low-resolution datasets .

- Safety : Store crystals at 0–6°C to prevent decomposition .

Safety and Handling

Q. What protocols mitigate risks during synthesis and handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and respiratory protection to avoid inhalation of vapors .

- Spill Management : Sweep solid spills into sealed containers; avoid aqueous washdown to prevent environmental release .

- Storage : Keep in airtight containers at 2–8°C to maintain stability .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 155.15 g/mol | |

| Boiling Point | 229.2°C | |

| Density | 1.139 g/cm³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。